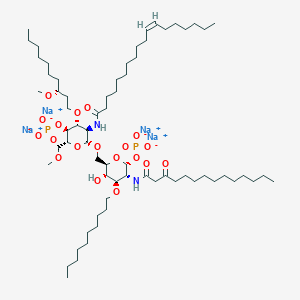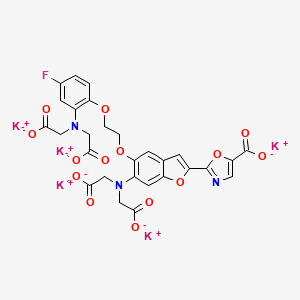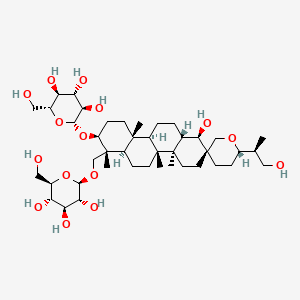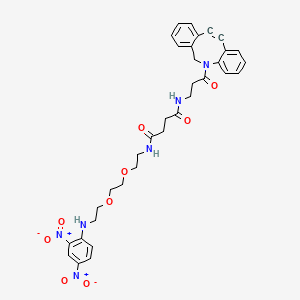
Dnp-peg2-nhco-C2-dbco
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dnp-peg2-nhco-C2-dbco is a clickable hapten that bears a dinitrophenyl moiety as the antibody-recruiting motif at one end, a polyethylene glycol chain as a spacer, and a dibenzocyclooctene at the other end for the strain-promoted azide-alkyne cycloaddition (SPAAC) chemistry . This compound is widely used in bioconjugation and click chemistry applications due to its unique structural features .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dnp-peg2-nhco-C2-dbco involves several key steps:
Formation of the Dinitrophenyl Moiety: The dinitrophenyl group is introduced through nitration reactions, typically using nitric acid and sulfuric acid as reagents.
Polyethylene Glycol Chain Attachment: The polyethylene glycol chain is attached to the dinitrophenyl moiety through etherification reactions, often using tosyl chloride as a catalyst.
Formation of the Dibenzocyclooctene Moiety: The dibenzocyclooctene group is synthesized through cycloaddition reactions, using reagents such as copper(I) iodide and sodium ascorbate.
Final Assembly: The final compound is assembled through amide bond formation, using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the coupling reactions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Conducting the reactions in large reactors with precise control over temperature, pressure, and reagent concentrations.
Purification: Using techniques such as column chromatography and recrystallization to purify the final product.
Quality Control: Implementing rigorous quality control measures, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, to ensure the purity and consistency of the product
Analyse Des Réactions Chimiques
Types of Reactions
Dnp-peg2-nhco-C2-dbco undergoes various chemical reactions, including:
Click Reactions: The compound is primarily used in SPAAC reactions, where it reacts with azide-functionalized molecules to form stable triazole linkages.
Substitution Reactions: The dinitrophenyl moiety can undergo nucleophilic aromatic substitution reactions, often using reagents like sodium methoxide.
Reduction Reactions: The nitro groups in the dinitrophenyl moiety can be reduced to amino groups using reducing agents such as tin(II) chloride
Common Reagents and Conditions
SPAAC Reactions: Copper-free click chemistry conditions, typically conducted in aqueous buffers or organic solvents.
Substitution Reactions: Basic conditions using sodium methoxide or other strong bases.
Reduction Reactions: Acidic conditions using tin(II) chloride or other reducing agents
Major Products Formed
Triazole Linkages: Formed during SPAAC reactions.
Substituted Aromatic Compounds: Formed during nucleophilic aromatic substitution reactions.
Amino-Substituted Compounds: Formed during reduction reactions
Applications De Recherche Scientifique
Dnp-peg2-nhco-C2-dbco has a wide range of scientific research applications, including:
Chemistry: Used in bioconjugation and click chemistry for the synthesis of complex molecules and materials.
Biology: Employed in the labeling and tracking of biomolecules, such as proteins and nucleic acids, in biological systems.
Medicine: Utilized in the development of targeted drug delivery systems and diagnostic tools.
Industry: Applied in the production of advanced materials and nanotechnology
Mécanisme D'action
The mechanism of action of Dnp-peg2-nhco-C2-dbco involves:
Antibody Recruitment: The dinitrophenyl moiety recruits antibodies, facilitating targeted binding to specific biomolecules.
Click Chemistry: The dibenzocyclooctene moiety participates in SPAAC reactions, forming stable triazole linkages with azide-functionalized molecules.
Molecular Targets and Pathways: The compound targets specific biomolecules through antibody recognition and click chemistry, enabling precise modifications and labeling
Comparaison Avec Des Composés Similaires
Similar Compounds
Dnp-peg4-nhco-C2-dbco: Similar structure with a longer polyethylene glycol chain.
Dnp-peg2-nhco-C4-dbco: Similar structure with a longer carbon chain spacer.
Dnp-peg2-nhco-C2-azide: Similar structure with an azide group instead of dibenzocyclooctene
Uniqueness
Dnp-peg2-nhco-C2-dbco is unique due to its specific combination of the dinitrophenyl moiety, polyethylene glycol spacer, and dibenzocyclooctene group, making it highly effective in SPAAC reactions and antibody recruitment .
Propriétés
Formule moléculaire |
C34H36N6O9 |
|---|---|
Poids moléculaire |
672.7 g/mol |
Nom IUPAC |
N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-N'-[2-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]ethyl]butanediamide |
InChI |
InChI=1S/C34H36N6O9/c41-32(36-16-15-34(43)38-24-27-7-2-1-5-25(27)9-10-26-6-3-4-8-30(26)38)13-14-33(42)37-18-20-49-22-21-48-19-17-35-29-12-11-28(39(44)45)23-31(29)40(46)47/h1-8,11-12,23,35H,13-22,24H2,(H,36,41)(H,37,42) |
Clé InChI |
IDSUTCQAZYAIAI-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCC(=O)NCCOCCOCCNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


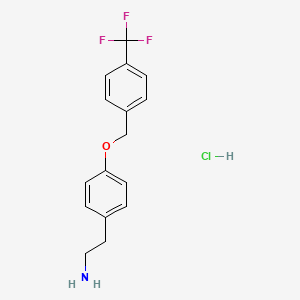
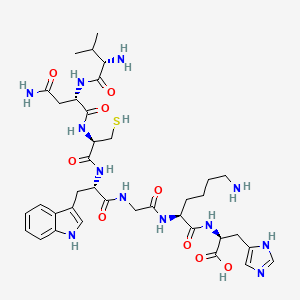
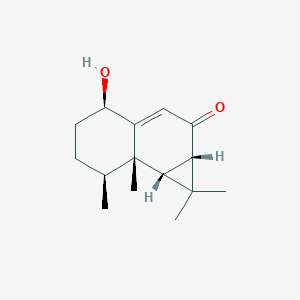
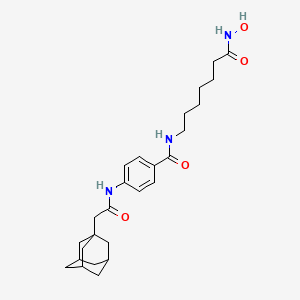
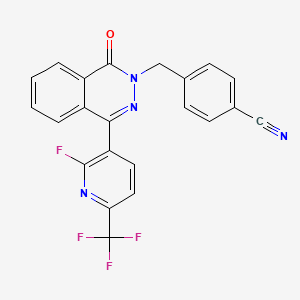
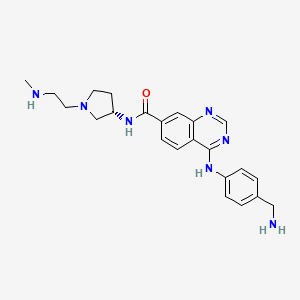
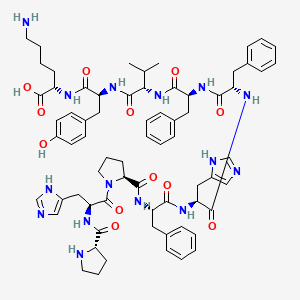
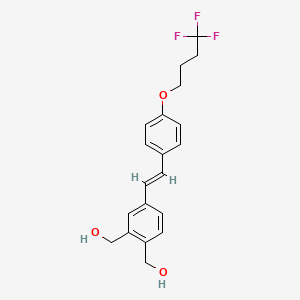
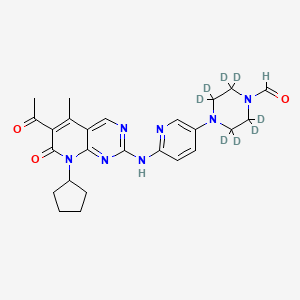
![2-[2-[[(2R,3aS)-5,5'-dimethyl-4-oxo-2'-propan-2-ylspiro[3,3a-dihydro-2H-imidazo[1,5-b][1,2]oxazole-6,1'-cyclohexane]-2-yl]methyl]-6-methylphenoxy]-N-[(6-chloro-2-hydroxy-1H-indol-3-yl)imino]acetamide](/img/structure/B12382204.png)

